molecular formula C14H10F3N3O2S B2777422 2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-82-8

2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No. B2777422
CAS RN: 937605-82-8
M. Wt: 341.31
InChI Key: UGOXRWCMROTIHW-UHFFFAOYSA-N
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Description

2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H10F3N3O2S and its molecular weight is 341.31. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis : This compound has been integral in the synthesis of novel heterocyclic compounds. For example, researchers have utilized similar structures in the synthesis of new isomorphous structures exhibiting extensive disorder, which can challenge automatic isomorphism detection during data mining procedures. These structures obey the chlorine-methyl (Cl-Me) exchange rule, highlighting their potential in crystallography and molecular design (V. Rajni Swamy et al., 2013).

Antioxidant Activity : Analogous chemical structures have been synthesized and evaluated for their antioxidant activity. Some derivatives, specifically pyrazole and thiophene, showed antioxidant activity nearly equivalent to ascorbic acid, indicating their potential use in developing new antioxidant agents (A. El‐Mekabaty, 2015).

Antimicrobial and Antioxidant Activities : A series of novel pyridine and fused pyridine derivatives demonstrated antimicrobial and antioxidant activities upon in silico molecular docking screenings. These findings suggest the applicability of these compounds in the development of new antimicrobial and antioxidant therapies (E. M. Flefel et al., 2018).

Chemical Diversity through Cyclisation : Research into the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles has shown that these reactions can produce a variety of interesting bicyclic heterocycles. This demonstrates the versatility of such compounds in generating chemical diversity, which is crucial for drug discovery and material science (L. Smyth et al., 2007).

Antitumor and Antimicrobial Activities : Multi-component reactions utilizing related structures have led to the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were screened for their antibacterial and antifungal activities. Some compounds also showed promising antitumor activity against liver cell lines, highlighting their potential in cancer research (M. El-Borai et al., 2012).

properties

IUPAC Name

2-[3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-7-12-8(14(15,16)17)5-9(10-3-2-4-23-10)18-13(12)20(19-7)6-11(21)22/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOXRWCMROTIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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